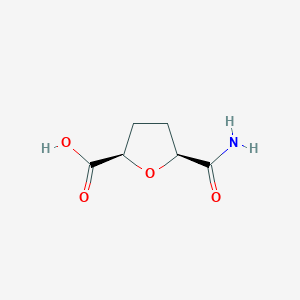

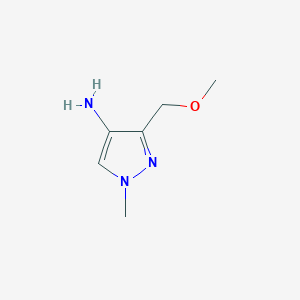

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the carbamoyl group could participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its functional groups, stereochemistry, and molecular weight would all influence its properties .Aplicaciones Científicas De Investigación

Carbapenem Biosynthesis and Stereochemical Analysis

Carbapenem antibiotics, a class of β-lactam antibiotics, are synthesized through complex biochemical processes involving stereochemical conversions. Studies have clarified the stereochemical assignments within the carbapenem biosynthesis pathway, highlighting the role of specific enzymes like CarC in the ring stereoinversion process from L-proline. This pathway involves the transformation of L-proline to (5R)-carbapen-2-em-3-carboxylic acid and its saturated counterparts through stereospecific reactions facilitated by CarC, an enzyme dependent on alpha-ketoglutarate and ascorbate. These findings provide insights into the biosynthesis of naturally occurring carbapenem antibiotics, demonstrating the compound's relevance in understanding antibiotic resistance and developing new antimicrobial agents (Stapon, Li, & Townsend, 2003), (Stapon, Li, & Townsend, 2003).

Renin Inhibitors and Transition-State Analogues

The design of potent inhibitors for human plasma renin, a critical enzyme in the blood pressure regulation pathway, has been significantly advanced by incorporating (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid residues. These molecules act as transition-state analogues, mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis. This application is pivotal in developing new therapeutic agents for hypertension and cardiovascular diseases (Thaisrivongs et al., 1987).

Catalysis and Green Chemistry Applications

Novel biological-based nano organocatalysts, incorporating urea moieties, have been developed for the synthesis of various organic compounds under mild and green conditions. These catalysts, designed with carbamoyl groups, facilitate reactions such as the Knoevenagel condensation, demonstrating the compound's utility in promoting sustainable chemical synthesis processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Synthetic Chemistry and Drug Development

The compound has been utilized in the synthesis of novel amide derivatives with potential antifungal and antibacterial activities. By leveraging the structural versatility of 1,3-dioxolane derivatives, researchers have created compounds that exhibit significant antimicrobial properties, showcasing the potential for developing new therapeutic agents (Begum et al., 2019).

Advanced Materials and Coordination Chemistry

In the field of materials science, derivatives of the compound have been explored for assembling lanthanide-based coordination polymers. These materials exhibit interesting photophysical properties, making them candidates for applications in optoelectronics and photonics (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)/t3-,4+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMFPCPZWAVWNH-IUYQGCFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

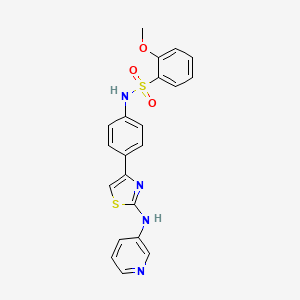

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914980.png)

![8-(2-chloroethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914986.png)